molecular formula C8H8BrCl2NO B3174190 2-(2-Aminoethoxy)-5-bromo-1,3-dichlorobenzene CAS No. 951915-17-6

2-(2-Aminoethoxy)-5-bromo-1,3-dichlorobenzene

Cat. No.: B3174190
CAS No.: 951915-17-6
M. Wt: 284.96 g/mol
InChI Key: USOXOAGZHSJAGB-UHFFFAOYSA-N
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Description

2-(2-Aminoethoxy)-5-bromo-1,3-dichlorobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of an aminoethoxy group attached to a benzene ring that is substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethoxy)-5-bromo-1,3-dichlorobenzene typically involves multiple steps. One common method starts with the bromination and chlorination of benzene to introduce the halogen atoms at specific positions. This is followed by the introduction of the aminoethoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as iron or aluminum chloride to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethoxy)-5-bromo-1,3-dichlorobenzene can undergo various types of chemical reactions, including:

    Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides.

    Reduction: The bromine and chlorine atoms can be reduced to form less halogenated derivatives.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides are used under conditions that may include elevated temperatures and the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the aminoethoxy group, while substitution reactions can produce a variety of derivatives with different functional groups replacing the halogen atoms.

Scientific Research Applications

2-(2-Aminoethoxy)-5-bromo-1,3-dichlorobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethoxy)-5-bromo-1,3-dichlorobenzene involves its interaction with molecular targets such as enzymes or receptors. The aminoethoxy group can form hydrogen bonds with active sites, while the halogen atoms can participate in halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethoxy)ethanol: Similar in structure but lacks the bromine and chlorine atoms.

    2-(2-Aminoethoxy)-4,6-dichlorobenzene: Similar but with different halogenation pattern.

    2-(2-Aminoethoxy)-5-chlorobenzene: Lacks the bromine atom.

Uniqueness

2-(2-Aminoethoxy)-5-bromo-1,3-dichlorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4-bromo-2,6-dichlorophenoxy)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl2NO/c9-5-3-6(10)8(7(11)4-5)13-2-1-12/h3-4H,1-2,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOXOAGZHSJAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OCCN)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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